molecular formula C14H12ClN3O4S B13400056 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide

6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide

Cat. No.: B13400056
M. Wt: 353.8 g/mol
InChI Key: QLSZYMHQPPZJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclopenta[e][1,2]thiazine ring system, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide involves several steps. One common method includes the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to yield the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the compound with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including substitution and oxidation. For instance, the reaction of the methyl ester with hetarylamines is a substitution reaction that results in the formation of 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides . Common reagents used in these reactions include solvents like methanol and catalysts that promote the reaction under controlled conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of similar structures have been reported as active inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), indicating potential antiviral activity . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide can be compared to other similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds share a similar heterocyclic ring system and exhibit various pharmacological activities, including antimicrobial, antiviral, and anticancer properties . the unique substitution pattern and functional groups in this compound contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClN3O4S

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-5H-cyclopenta[e]thiazine-3-carboxamide

InChI

InChI=1S/C14H12ClN3O4S/c1-18-12(14(20)17-11-4-2-3-5-16-11)13(19)9-6-8(15)7-10(9)23(18,21)22/h2-5,7,19H,6H2,1H3,(H,16,17,20)

InChI Key

QLSZYMHQPPZJNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(C2)Cl)O)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.